REACTION_CXSMILES
|
[C:1]([OH:5])([CH3:4])([CH3:3])C.[C:6]([CH2:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7].Br[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21]Br)[CH:16]=1.[I-].[K+].[CH2:25]([O:27]CC)[CH3:26]>O>[C:17]1([CH2:21][CH:3]([C:25](=[O:27])[CH3:26])[C:1](=[O:5])[CH3:4])[CH:18]=[CH:19][CH:20]=[C:15]([CH2:14][CH:9]([C:10](=[O:12])[CH3:11])[C:6](=[O:8])[CH3:7])[CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=CC=C1)CBr
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by agitating for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
TEMPERATURE
|
Details
|
In the above solution, under refluxing
|
Type
|
STIRRING
|
Details
|
agitated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, under refluxing
|
Type
|
STIRRING
|
Details
|
agitated for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, under refluxing
|
Type
|
STIRRING
|
Details
|
agitated for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
strongly agitated
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated from a water layer
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 100 mL of saturated aqueous salt solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
by removing the solvent and excess amount of acetylacetone under a reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CC(C(C)=O)C(C)=O)CC(C(C)=O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |